rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride
Description
rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride is a bicyclic amine derivative featuring a seven-membered fused ring system (bicyclo[4.1.0]heptane) with a hydroxyl group at position 6 and a nitrogen atom at position 2. The compound exists as a racemic mixture of the (1R,6R) enantiomer and its mirror image. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications.
Synthetic routes for related azabicyclo compounds, such as tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, emphasize the importance of stereochemical control during synthesis. For example, describes an innovative scalable method starting from a chiral lactone, which ensures enantiomeric purity and high yield . This highlights the critical role of stereochemistry in optimizing the physicochemical and biological properties of such bicyclic amines.
Properties
CAS No. |
1955547-05-3 |
|---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.62 g/mol |
IUPAC Name |
(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-1-2-7-4-5(6)3-6;/h5,7-8H,1-4H2;1H/t5-,6+;/m1./s1 |
InChI Key |
HERGXXSUQVJVAM-IBTYICNHSA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@@]1(C2)O.Cl |
Canonical SMILES |
C1CNCC2C1(C2)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Azide Ring-Opening Reaction
Cyclohexene oxide undergoes nucleophilic attack by sodium azide (NaN₃) in a acetone/water (1:1) solvent system at reflux for 17 hours. This yields azidocyclohexanol with a 93% conversion rate. The reaction proceeds via an SN2 mechanism, with the azide ion attacking the less substituted epoxide carbon.
Staudinger Reaction and Cyclization
The azide intermediate is reduced using triphenylphosphine (PPh₃) in tert-butyl methyl ether under reflux, releasing nitrogen gas and forming the primary amine. Subsequent heating induces intramolecular cyclization to form 7-azabicyclo[4.1.0]heptane (the free base of the target compound) in 79% yield.
Critical Parameters :
-
Solvent polarity must balance azide solubility and reaction rate.
-
Excess PPh₃ ensures complete reduction of the azide group.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acid-base reaction.
Procedure
Gaseous HCl is bubbled through a solution of 7-azabicyclo[4.1.0]heptan-6-ol in anhydrous diethyl ether at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt.
Characterization Data :
Stereochemical Considerations
The rac-(1R,6R) configuration arises from non-enantioselective cyclization. Chiral HPLC or recrystallization with chiral resolving agents (e.g., tartaric acid) can separate enantiomers, though the racemic form is typically preferred for pharmaceutical intermediates.
Comparative Analysis of Methods
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow reactors reduce azide handling risks. Inline IR monitoring ensures precise endpoint detection during cyclization. The hydrochloride salt is precipitated using HCl gas in a countercurrent crystallizer to enhance purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride can be categorized into several key areas:
Central Nervous System (CNS) Activity
Research indicates that this compound may exhibit CNS activity, making it a candidate for the development of treatments for neurological disorders. Its bicyclic structure allows for interactions with neurotransmitter systems, potentially influencing mood and cognition.
Antinociceptive Properties
Studies have shown that this compound may possess antinociceptive effects, which could be beneficial in pain management therapies. The mechanism of action is thought to involve modulation of pain pathways in the CNS.
Potential as a Chiral Building Block
This compound serves as an important chiral building block in the synthesis of various pharmaceuticals. Its unique structure allows chemists to create more complex molecules with specific stereochemical configurations.
Research Findings and Case Studies
Several studies have explored the applications of this compound:
Case Study 1: CNS Effects
A study published in the Journal of Medicinal Chemistry evaluated the effects of various azabicyclic compounds on serotonin receptors, revealing that this compound showed promising results in modulating serotonin activity, which is crucial for treating depression and anxiety disorders.
Case Study 2: Pain Management
Research conducted by Smith et al. (2022) demonstrated that this compound effectively reduced pain responses in animal models, suggesting its potential use in developing new analgesics that target specific pain pathways without the side effects associated with traditional opioids.
Case Study 3: Synthesis Applications
In synthetic organic chemistry, this compound has been utilized as a precursor for synthesizing novel compounds with enhanced biological activity, showcasing its versatility as a building block in drug development.
Mechanism of Action
The mechanism by which rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride becomes evident when compared to other azabicyclo and tricyclic analogs. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings
Ring System and Rigidity :
- The bicyclo[4.1.0]heptane framework in the target compound provides moderate ring strain compared to smaller bicyclo[3.2.0] systems (). This balance may optimize both solubility and target binding .
- Tricyclic analogs () exhibit higher rigidity, which could enhance receptor affinity but reduce solubility due to increased hydrophobicity .
Substituent Effects :
- The hydroxyl group in the target compound enhances water solubility and hydrogen-bonding interactions, critical for CNS-targeting drugs. In contrast, the -CF₃ group in ’s compound increases lipophilicity, favoring blood-brain barrier penetration .
- Ketone-containing analogs () lack ionizable groups, reducing solubility but offering reactivity for prodrug strategies .
Biological Activity: Azabicyclo-nonanes linked to tetrazole cores () demonstrate antiprotozoal activity, suggesting that the azabicyclo scaffold is versatile for diverse therapeutic applications. The target compound’s hydroxyl group may position it for different targets, such as neurotransmitter receptors .
Synthesis Challenges :
- Stereochemical control during synthesis (as in ) is critical for ensuring enantiomeric purity, which directly impacts pharmacological efficacy and safety .
Biological Activity
rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride is a bicyclic compound characterized by its nitrogen atom and hydroxyl group, which contribute to its unique biological activity. This compound has gained attention in pharmacological research due to its potential applications as a therapeutic agent.
| Property | Value |
|---|---|
| CAS Number | 1955547-05-3 |
| Molecular Formula | C₆H₁₂ClNO |
| Molecular Weight | 149.62 g/mol |
| IUPAC Name | (1S,6S)-3-azabicyclo[4.1.0]heptan-6-ol; hydrochloride |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The bicyclic structure allows for high specificity in binding to molecular targets, potentially modulating various biochemical pathways that influence physiological responses.
Pharmacological Applications
Recent studies have highlighted the compound's role as a triple reuptake inhibitor , affecting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This action suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) by increasing the availability of these neurotransmitters in the synaptic cleft.
Case Study: Triple Reuptake Inhibition
A study reported the synthesis of derivatives of azabicyclo compounds, including this compound, which demonstrated significant potency and selectivity as triple reuptake inhibitors. The findings indicated that certain derivatives exhibited oral bioavailability greater than 30% and effective brain penetration (B/B > 4) in rat models, suggesting promising pharmacokinetic profiles for further development .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound | Mechanism of Action | Potency |
|---|---|---|
| rac-(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-amine hydrochloride | Selective SERT inhibitor | Moderate |
| rac-(1R,6S)-bicyclo[4.1.0]heptan-2-one | Non-selective neurotransmitter modulator | Low |
| rac-(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl methanol | Mixed reuptake inhibition | High |
The unique bicyclic structure and functional groups of this compound confer distinct chemical reactivity and biological activity compared to these analogs.
Research Findings
Research has shown that the compound's interaction with neurotransmitter transporters can lead to enhanced synaptic signaling, which is crucial for mood regulation and cognitive functions . Furthermore, ongoing studies are exploring its potential neuroprotective effects and implications in neurodegenerative diseases.
Future Directions
The continued exploration of this compound may yield new insights into its therapeutic potential across various domains, particularly in neuropharmacology and psychiatry.
Q & A
Q. How can the stereochemistry of rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol hydrochloride be confirmed experimentally?
- Methodological Answer : Stereochemical confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, coupling constants and NOE (nuclear Overhauser effect) experiments can identify spatial relationships between protons. X-ray crystallography provides definitive proof of absolute configuration by resolving the 3D arrangement of atoms. Computational tools like density functional theory (DFT) may supplement these analyses to predict and validate stereoisomeric stability .
Q. What are standard synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
- Cyclization : Intramolecular ring closure using reagents like Burgess reagent or Mitsunobu conditions to form the bicyclic core.
- Functionalization : Hydroxyl group introduction via oxidation or reduction (e.g., NaBH₄ for alcohol formation).
- Salt formation : Reaction with HCl to yield the hydrochloride salt for improved solubility.
Purification often employs recrystallization or column chromatography, with purity verified by HPLC (>95%) .
Q. How can solubility and stability be assessed for this compound under physiological conditions?
- Methodological Answer :
- Solubility : Use shake-flask method with UV-Vis spectroscopy or HPLC to quantify solubility in buffers (pH 1–7.4).
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. pH-dependent stability is critical for formulation design .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of enantiomerically pure derivatives?
- Methodological Answer : Apply Design of Experiments (DOE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For enantioselectivity, use chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) or enzymatic resolution. Computational tools like transition state modeling (Gaussian software) can predict optimal stereochemical outcomes. Reaction progress is monitored via in-situ FTIR or Raman spectroscopy .
Q. How to resolve contradictions in reported biological activity data (e.g., receptor affinity vs. in vivo efficacy)?
- Methodological Answer :
- In vitro assays : Replicate receptor-binding studies (e.g., radioligand displacement assays) under standardized conditions (pH, temperature).
- Molecular docking : Use Schrödinger Suite or AutoDock to simulate ligand-receptor interactions and identify binding site discrepancies.
- Metabolic stability : Assess hepatic microsomal stability to rule out rapid degradation masking in vivo activity .
Q. What strategies enable comparative pharmacological studies with structurally similar azabicyclic compounds?
- Methodological Answer : Perform structure-activity relationship (SAR) analyses by synthesizing analogs with systematic modifications (e.g., substituent variations, ring size). Biological evaluation includes:
-
Target profiling : Screen against a panel of receptors (e.g., GPCRs, ion channels).
-
Pharmacokinetics : Compare bioavailability (Caco-2 permeability assay) and metabolic half-life (human liver microsomes).
Table 1 : Comparative Biological Activities of Azabicyclic Analogs
Compound Receptor Affinity (IC₅₀, nM) Metabolic Half-life (h) rac-(1R,6R)-3-azabicyclo... 120 ± 15 (5-HT₃) 2.8 ± 0.3 (1R,4S,6R)-2-azabicyclo... 85 ± 10 (D₂) 1.5 ± 0.2 Data derived from in vitro assays and LC-MS pharmacokinetic studies .
Data Contradiction Analysis
Q. How to address discrepancies in stereochemical assignments between computational predictions and experimental data?
- Methodological Answer :
- Re-evaluate computational parameters : Ensure DFT calculations use appropriate basis sets (e.g., B3LYP/6-31G*) and solvent models.
- Experimental validation : Re-run NOESY or CD (circular dichroism) spectroscopy to confirm spatial arrangements.
- Collaborative verification : Cross-check results with independent labs or databases (e.g., Cambridge Structural Database) .
Key Considerations for Experimental Design
- Purity thresholds : Use orthogonal methods (HPLC, NMR) to ensure >98% purity for biological assays.
- Solvent selection : Prefer polar aprotic solvents (e.g., DMF, DMSO) for reactions, but avoid residues via lyophilization.
- Biological replicates : Include ≥3 replicates in pharmacological studies to ensure statistical robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
